(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid
Description
(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid is a complex organic compound with a unique structure that combines several heterocyclic rings
Properties
Molecular Formula |
C26H23N5O2S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(E)-3-(1,3-benzothiazol-2-yl)-4-(2-methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazolin-3-yl)but-3-enoic acid |
InChI |
InChI=1S/C26H23N5O2S/c1-16-19(14-17(15-23(32)33)26-27-20-9-3-5-11-22(20)34-26)25-28-24(30-12-6-7-13-30)18-8-2-4-10-21(18)31(25)29-16/h2-5,8-11,14H,6-7,12-13,15H2,1H3,(H,32,33)/b17-14+ |
InChI Key |
YTLYVNZQMSAKEV-SAPNQHFASA-N |
Isomeric SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1/C=C(\CC(=O)O)/C4=NC5=CC=CC=C5S4)N6CCCC6 |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1C=C(CC(=O)O)C4=NC5=CC=CC=C5S4)N6CCCC6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazoloquinazoline intermediates, followed by their coupling through a series of condensation and cyclization reactions. The final step involves the formation of the butenoic acid moiety under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive sites:
-
Butenoic acid moiety : The carboxylic acid group can undergo esterification, amidation, or decarboxylation.
-
Double bond (E-configuration) : Susceptible to electrophilic addition or cycloaddition reactions.
-
Heterocyclic systems : Benzothiazole and pyrazoloquinazoline rings may participate in nucleophilic aromatic substitution or metal-catalyzed coupling reactions.
Hydrolytic Reactions
-
Ester hydrolysis : If the butenoic acid were esterified, hydrolysis could regenerate the carboxylic acid.
-
Amide bond cleavage : While not directly present, related pyrazoloquinazoline derivatives in patents suggest stability under basic conditions but susceptibility to acid-catalyzed hydrolysis.
Electrophilic Addition
The conjugated double bond in the butenoic acid chain could react with electrophiles (e.g., halogens, epoxides) via mechanisms such as Michael addition or Diels-Alder cycloaddition .
Metal-Catalyzed Coupling
The heterocyclic cores (benzothiazole, pyrazoloquinazoline) may enable:
-
Suzuki-Miyaura coupling : For C-C bond formation at the thiazole or quinazoline positions.
-
Sonogashira coupling : For alkyne functionalization, though no terminal alkynes are present in the structure.
Analytical Techniques for Reaction Monitoring
| Technique | Purpose | Relevance to This Compound |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, reaction monitoring | Confirm stereochemistry (E-config) and heterocyclic integrity. |
| Mass Spectrometry (MS) | Purity assessment, molecular weight confirmation | Detect fragments from hydrolytic or oxidative degradation. |
| High-Performance Liquid Chromatography (HPLC) | Reaction progress tracking | Separate reactants, intermediates, and products in complex mixtures. |
Stability and Degradation
-
Thermal stability : The conjugated system may resist thermal breakdown, but the carboxylic acid could decarboxylate under high heat.
-
Photostability : Heterocycles like benzothiazole are generally stable but may degrade under prolonged UV exposure.
Limitations in Available Data
The provided sources ( ) do not explicitly describe chemical reactions for this exact compound. Patents focus on bioactivity (e.g., ErbB receptor inhibition) rather than synthetic transformations, while PubChem and other entries describe structural analogs. For definitive reaction data, primary literature or proprietary databases would be required.
Recommendations for Further Study
-
Synthesis optimization : Investigate reaction conditions for coupling benzothiazole and pyrazoloquinazoline moieties.
-
Biological stability : Assess hydrolysis under physiological conditions (pH 7.4, 37°C).
-
Metabolic pathways : Use metabolite identification studies to track in vivo/in vitro degradation routes.
Scientific Research Applications
The compound (3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article will explore its applications, supported by case studies and data tables.
Chemical Properties and Structure
The compound features a unique structure characterized by a benzothiazole moiety and a pyrazoloquinazoline derivative. Its molecular formula is C19H20N4S, and it has a molecular weight of approximately 344.45 g/mol. The presence of multiple functional groups suggests diverse biological activities.
Anticancer Activity
Research has indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives containing the benzothiazole and pyrazoloquinazoline frameworks have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that specific derivatives showed promising activity against various cancer cell lines, including colon cancer (HCT-116 and HT-29) and breast cancer cells .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial properties, making them candidates for developing new antimicrobial agents. A related study highlighted the synthesis of benzothiazole derivatives that exhibited notable activity against Gram-positive bacteria .
Antioxidant Effects
Recent investigations into related compounds have shown antioxidant activities, which are crucial for preventing oxidative stress-related diseases. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, indicating potential applications in health supplements or pharmaceuticals aimed at oxidative stress management .
Neuroprotective Effects
The presence of the pyrrolidine group in the compound suggests possible neuroprotective effects. Research into similar pyrazoloquinazoline derivatives has indicated that they may protect neuronal cells from damage induced by neurotoxic agents, potentially leading to applications in treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
A series of studies focused on synthesizing pyrazoloquinazoline derivatives demonstrated that certain modifications increased their efficacy against cancer cell lines. For example, one study synthesized a derivative based on the pyrazoloquinazoline structure that showed IC50 values in the nanomolar range against HT-29 cells, indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
In another study, benzothiazole derivatives were tested for their antibacterial properties against various pathogens. The results indicated that some compounds showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibacterial agents .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis, known for its role in the malonic ester synthesis.
Ethyl 3-(furan-2-yl)propionate: Another ester with applications in flavor and fragrance industries.
Uniqueness
(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid stands out due to its complex structure, combining multiple heterocyclic rings and functional groups. This complexity provides unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
The compound (3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid represents a novel structure with potential pharmacological significance. This article reviews the biological activities associated with this compound, drawing from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound is characterized by its complex structure, which includes:
- A benzothiazole moiety
- A pyrazoloquinazoline fragment
- An enoic acid group
Synthesis Methodology
The synthesis typically involves multi-step reactions starting from benzothiazole derivatives and pyrazoloquinazoline precursors. The detailed synthetic route can be found in literature focusing on similar compounds, indicating a robust methodology for generating these types of heterocycles .
Antimicrobial Activity
Studies have demonstrated that benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity. The presence of the benzothiazole ring is crucial for enhancing the biological properties of the compounds. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Properties
Research indicates that compounds containing the pyrazoloquinazoline structure may possess antitumor activity. The mechanism often involves the inhibition of specific pathways related to cell proliferation and apoptosis. In vitro studies have shown that these compounds can induce cell death in cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
The target compound and its analogs have been investigated for their anti-inflammatory properties. Studies suggest that they may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Neuroprotective Effects
Recent findings indicate that derivatives featuring the benzothiazole moiety can interact with neurodegenerative pathways. For example, some compounds have been identified as inhibitors of amyloid beta peptide interactions, which are implicated in Alzheimer’s disease .
Study 1: Antimicrobial Evaluation
A study conducted on similar benzothiazole derivatives revealed significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 μg/mL against tested pathogens . This reinforces the potential of incorporating such moieties into drug design.
Study 2: Antitumor Activity
In another study, pyrazoloquinazoline derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range. This indicates strong cytotoxic effects and suggests further exploration into their mechanisms of action .
Study 3: Neuroprotective Mechanisms
Research involving the interaction of these compounds with amyloid beta peptides demonstrated an improvement in neuroprotection, highlighting their potential role in treating neurodegenerative diseases .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid?
- Methodological Answer : Multi-step synthesis involving condensation reactions is ideal. For the pyrazoloquinazoline core, start with substituted propenones and hydrazine derivatives (e.g., phenyl hydrazine) in ethanol/methanol under reflux, followed by cyclization using triethylamine or acetic acid . The benzothiazole moiety can be introduced via diazonium salt coupling (using NaNO₂/HCl at 0–5°C) . Final but-3-enoic acid formation may employ Claisen-Schmidt condensation with appropriate aldehydes/ketones, followed by oxidation. Purification via recrystallization or HPLC is critical for isolating the E-isomer .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry of the pyrazoloquinazoline and benzothiazole rings (e.g., coupling constants for olefinic protons in the E-configuration). IR spectroscopy can validate carboxylic acid (-COOH) and pyrrolidine N-H stretches. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity assessment (>95%), employ reverse-phase HPLC with a C18 column and UV detection at 254 nm .
Q. How should stability and storage conditions be optimized for this compound?
- Methodological Answer : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the but-3-enoic acid moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (e.g., decarboxylation or isomerization). Use amber vials to minimize photolytic cleavage of the benzothiazole ring .
Advanced Research Questions
Q. How can molecular docking predict the biological targets of this compound?
- Methodological Answer : Perform Glide/AutoDock Vina docking against enzymes like lanosterol 14α-demethylase (PDB: 3LD6) or COX-2 (PDB: 5KIR) . Use the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level) and prioritize binding poses with hydrogen bonds to pyrrolidine nitrogen and π-π stacking with quinazoline/benzothiazole rings. Validate predictions via MM-GBSA binding energy calculations .
Q. What in vivo models are suitable for evaluating antinociceptive activity?
- Methodological Answer : Use the acetic acid-induced writhing test (intraperitoneal administration in mice, 10 mg/kg) to assess peripheral analgesic effects. For central activity, employ the formalin-induced paw licking model (Phase II response inhibition). Include positive controls (e.g., indomethacin) and measure cytokine levels (IL-6, TNF-α) to correlate activity with anti-inflammatory mechanisms .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Methodological Answer : Systematically modify:
- Pyrrolidine substituents : Replace with piperidine/morpholine to alter basicity and membrane permeability.
- Benzothiazole ring : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity for covalent target binding.
- But-3-enoic acid : Test ester prodrugs (e.g., methyl ester) to improve bioavailability.
Screen derivatives via in vitro enzyme inhibition assays (IC₅₀) and logP/logD measurements to correlate hydrophobicity with activity .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays using orthogonal methods. For example, if a compound shows anti-inflammatory activity in cell-free COX-2 assays but not in cell-based models, assess cell permeability via Caco-2 monolayer transport assays . Consider off-target effects by profiling against a kinase panel or using CRISPR-Cas9 gene knockout models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
